molecular formula C9H8ClN3O B1313584 4-chloro-1H-indole-2-carbohydrazide CAS No. 64932-50-9

4-chloro-1H-indole-2-carbohydrazide

Cat. No. B1313584
CAS RN: 64932-50-9
M. Wt: 209.63 g/mol
InChI Key: ZDDHOJFMLAWOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1H-indole-2-carbohydrazide is a chemical compound that belongs to the class of indole carbohydrazides . It has been studied for its potential biological activities .


Synthesis Analysis

The synthesis of 4-chloro-1H-indole-2-carbohydrazide and similar compounds typically starts from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, which are reacted with hydrazine monohydrate . The aldol condensation of the resulting compound with aromatic aldehydes leads to the formation of the title compounds .


Molecular Structure Analysis

The molecular structure of 4-chloro-1H-indole-2-carbohydrazide can be determined using various physical and spectroscopic methods, including IR, 1H NMR, 13C NMR, and MS .


Chemical Reactions Analysis

4-chloro-1H-indole-2-carbohydrazide and similar compounds have been tested for anti-platelet aggregation activity induced by adenosine diphosphate (ADP), arachidonic acid (AA), and collagen . Among the synthesized compounds, some showed significant inhibition on platelet aggregation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-1H-indole-2-carbohydrazide can be determined using various methods. For example, its molecular weight can be calculated based on its molecular formula .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

The synthesis and evaluation of heterocycles derived from 4-chloro-1H-indole-2-carbohydrazide have demonstrated notable antimicrobial and anti-inflammatory activities. These heterocycles, upon undergoing specific reactions, form compounds that exhibit moderate to good antiproliferative activity against a range of cell lines, indicating their potential in antimicrobial and anti-inflammatory therapeutics (Narayana et al., 2009).

Antioxidant and Anticholinesterase Properties

Novel 4,6-dimethoxy-1H-indole-2-carbohydrazides have been synthesized and shown to possess promising antioxidant properties, outperforming standard antioxidants in several assays. Additionally, these compounds displayed significant anticholinesterase properties, suggesting their utility in treating oxidative stress-related disorders and cholinesterase-related neurodegenerative diseases (Bingul et al., 2019).

Antiproliferative Activities

Indole-2-carbohydrazides have been utilized in the synthesis of various compounds evaluated for their anticancer properties. For example, derivatives synthesized for tubulin polymerization inhibition have shown remarkable antiproliferative activity against several cancer cell lines, indicating their potential as scaffolds for designing novel microtubule targeting agents (Kazan et al., 2019).

Development of Allosteric Modulators

Research on optimizing the chemical functionalities of indole-2-carboxamides has led to the identification of potent CB1 allosteric modulators. These findings are crucial for developing therapies targeting the cannabinoid type 1 receptor, with implications for treating diseases influenced by this receptor's activity (Khurana et al., 2014).

Future Directions

The future research directions for 4-chloro-1H-indole-2-carbohydrazide and similar compounds could include further investigation of their biological activities, such as their antiplatelet aggregation activity . Additionally, more research is needed to fully understand their mechanism of action . Furthermore, the development of new synthetic methods could also be a promising area of future research .

properties

IUPAC Name

4-chloro-1H-indole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-6-2-1-3-7-5(6)4-8(12-7)9(14)13-11/h1-4,12H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDHOJFMLAWOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C(=O)NN)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1H-indole-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.